![molecular formula C13H11N3O2 B11781049 2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione](/img/structure/B11781049.png)
2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused pyridine and pyrimidine ring system, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an appropriate diketone under acidic conditions to form the desired pyridopyrimidine ring system . Another approach includes the use of 5-acetyl-4-aminopyrimidines, which undergo cyclization in the presence of a base such as sodium methoxide in butanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-temperature cyclization reactions and the employment of efficient catalysts, are likely to be applicable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridopyrimidines .
Applications De Recherche Scientifique
2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione involves its interaction with specific molecular targets. These targets include enzymes and receptors that play crucial roles in biological pathways. For example, the compound has been shown to inhibit certain protein kinases, which are involved in cell signaling and proliferation . The inhibition of these kinases can lead to the suppression of cancer cell growth and the induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar in structure but differs in the position of the nitrogen atoms and the functional groups attached.
Pyrido[2,3-d]pyrimidin-7-one: Another similar compound with variations in the ring structure and substituents.
Uniqueness
2-Phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-4,5(3H,6H)-dione is unique due to its specific ring fusion and the presence of a phenyl group at the 2-position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C13H11N3O2 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
2-phenyl-3,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,5-dione |
InChI |
InChI=1S/C13H11N3O2/c17-12-10-9(6-7-14-12)15-11(16-13(10)18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,17)(H,15,16,18) |
Clé InChI |
VCWMOBWALOTIGC-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C2=C1N=C(NC2=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


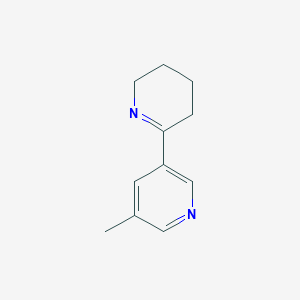
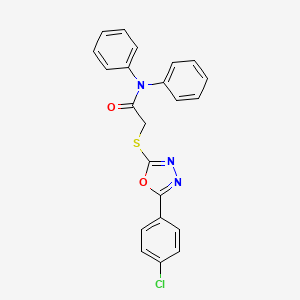
![2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B11780986.png)

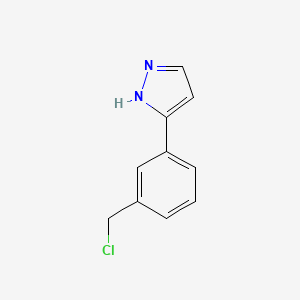
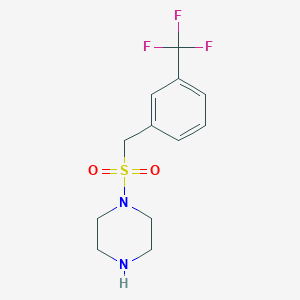
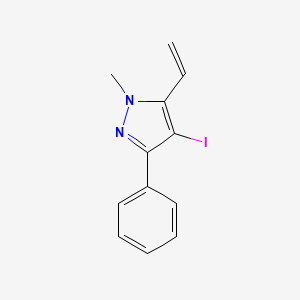
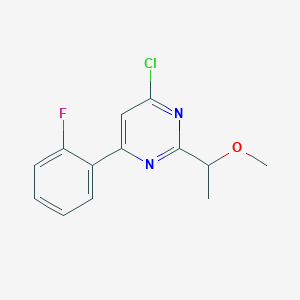
![6-(4-Bromophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781019.png)
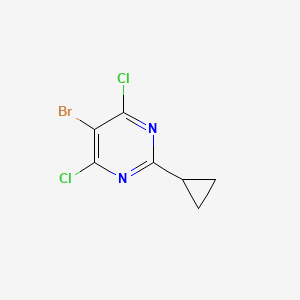

![2-(3-Aminopiperidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B11781032.png)
![2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole](/img/structure/B11781039.png)
![1,6-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11781051.png)
